molecular formula C10H14N4O B2566684 N-(1-cyanoethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 1241474-92-9

N-(1-cyanoethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2566684
CAS No.: 1241474-92-9
M. Wt: 206.249
InChI Key: JIXYDLLTWPZVDG-UHFFFAOYSA-N
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Description

N-(1-cyanoethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a cyanoethyl group, three methyl groups, and a carboxamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanoethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

    Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanoethylating agent.

    Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.

    Carboxamide Formation: The carboxamide group is formed by reacting the pyrazole derivative with an appropriate amide-forming reagent.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring or the cyanoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols are commonly employed.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N-(1-cyanoethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyanoethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-trimethylpyrazole: Lacks the cyanoethyl and carboxamide groups, making it less versatile in terms of chemical reactivity and applications.

    N-cyanoethylpyrazole: Similar in structure but lacks the methyl groups, which can affect its chemical properties and biological activities.

    1,3,5-trimethylpyrazole-4-carboxamide:

Uniqueness

N-(1-cyanoethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

N-(1-cyanoethyl)-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-6(5-11)12-10(15)9-7(2)13-14(4)8(9)3/h6H,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXYDLLTWPZVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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